プルプロガリン

概要

説明

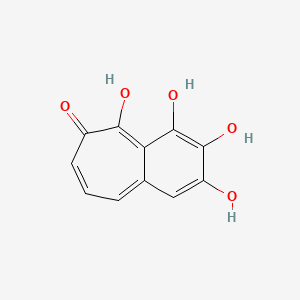

Purpurogallin (PPG) is an orange-red crystalline compound found in nutgalls and oak bark . It is a natural colorant that is biosynthesized through oxidative dimerization-decarboxylation of phenolic compounds . It is known for its antioxidant, anticancer, and anti-inflammatory effects .

Synthesis Analysis

Purpurogallin can be synthesized by the oxidation of pyrogallol with sodium periodate . A robust method has been presented to expediently make this compound . This compound contains a tropolone ring, whose identity initiated a paradigm shift in the understanding of aromaticity .Molecular Structure Analysis

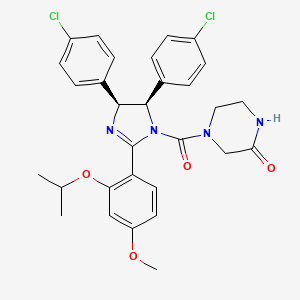

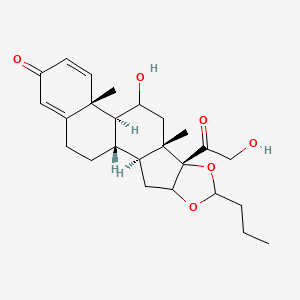

The molecular formula of Purpurogallin is C11H8O5 . It contains a tropolone ring . 1D and 2D nuclear magnetic resonance (NMR) spectroscopic data were used to identify which protons are connected to carbon atoms . Fourier transform infrared spectroscopy (FT-IR), mass spectrometry, and X-ray diffraction were used to provide complementary information .Chemical Reactions Analysis

Purpurogallin is biosynthesized through oxidative dimerization-decarboxylation of phenolic compounds . It can be prepared by oxidation of pyrogallol with sodium periodate .Physical And Chemical Properties Analysis

Purpurogallin is an orange-red solid that is soluble in polar organic solvents but not in water . Its glycoside, called dryophantin, is found in nutgalls and oak barks .科学的研究の応用

食品材料における抗酸化作用

プルプロガリン (PPG) は、特に植物由来の食品材料において、強力な抗酸化作用があることで知られています。酸化ストレスから保護し、食品の品質を維持する上で重要な役割を果たします。 しかし、醸造飲料中の PPG を定量化することは、その疎水性のために、これらの飲料中の他の疎水性成分からの分離が困難であるため、課題となっています .

破骨細胞形成の阻害

研究により、プルプロガリンは、破骨細胞形成における重要な転写調節因子である c-Fos および NFATc1 の発現を有意に阻害することが示されています。 これは、骨粗鬆症など、過剰な骨吸収を伴う疾患に対する治療の可能性を示唆しています .

神経保護効果

プルプロガリンは、神経疾患における抗炎症作用を示し、虚血性脳卒中後のミクログリアの極性化において役割を果たす可能性があります。 これは、神経細胞のアポトーシスを逆転させ、神経保護を強化することを目的とした治療戦略におけるその使用の可能性を示しています .

合成と化学反応

プルプロガリンは、TLR1/TLR2 活性化経路を阻害することが知られているジエン系を持つベンゾトロポロンです。ピロガロールからのその合成は、銅錯体または植物性酸化酵素によって触媒される、簡単なグリーンプロセスとして記述されています。 これは、ディールス・アルダー反応を含むさまざまな化学反応におけるその使用の可能性を開きます .

作用機序

Target of Action

Purpurogallin, also known as 2,3,4,5-tetrahydroxybenzo7annulen-6-one or Purpurogallin, has been found to interact with several targets. It can inhibit 2-hydroxy and 4-hydroxyestradiol methylation by catechol-O-methyltransferase . It also potently and specifically inhibits the TLR1/TLR2 activation pathway . Furthermore, it has been identified to target ATP binding cassette subfamily G member 2 (ABCG2) .

Mode of Action

Purpurogallin interacts with its targets to bring about changes in cellular processes. For instance, it inhibits the methylation of 2-hydroxy and 4-hydroxyestradiol by catechol-O-methyltransferase . It also specifically inhibits the TLR1/TLR2 activation pathway . In the case of ABCG2, purpurogallin significantly reduces the drug efflux capacity of liver cancer cells .

Biochemical Pathways

Purpurogallin affects several biochemical pathways. It inhibits the activation of the TLR1/TLR2 pathway . . It also modulates the miR-124-3p/TRAF6/NF-κB pathway .

Pharmacokinetics

It is known that purpurogallin is a natural phenol compound derived from macleaya microcarpa (maxim) Fedde, which exerts particular antioxidant and anti-inflammatory capacities .

Result of Action

The action of purpurogallin results in several molecular and cellular effects. It transforms “M1” to “M2” polarization of BV2 cells, and abates HT-22 cell apoptosis . It enhances the neurological functions, alleviates brain edema, and decreases neuroinflammatory responses, and neuronal apoptosis in the brain lesions of MCAO mice . It also exhibits synergistic effects with 5-FU on liver cancer cells in vitro via targeting ABCG2 .

Action Environment

The action, efficacy, and stability of purpurogallin can be influenced by environmental factors. For instance, purpurogallin, a benzotropolone-containing natural compound, has been reported to exhibit numerous biological and pharmacological functions, such as antioxidant, anticancer, and anti-inflammatory effects . It is also linked with tolerance of low temperatures and desiccation, characteristic features of glacial environments . Furthermore, purpurogallin has been found to have a photoprotective activity, shielding the chloroplasts from the high irradiance characteristic of the GrIS surface ice environment during summer melt seasons .

Safety and Hazards

将来の方向性

Purpurogallin has been found to have significant antioxidant properties in brewed coffee . A new approach for quantifying Purpurogallin in brewed beverages using LC-MS in combination with Solid Phase Extraction has been developed . This opens up new perspectives for future research and possible industrial applications .

生化学分析

Biochemical Properties

Purpurogallin has been found to interact with various enzymes and proteins. It can inhibit 2-hydroxy and 4-hydroxyestradiol methylation by catechol-O-methyltransferase . It also potently and specifically inhibits the TLR1/TLR2 activation pathway .

Cellular Effects

Purpurogallin has been shown to have significant effects on various types of cells and cellular processes. For instance, it exhibits anti-inflammatory properties by suppressing the phosphatidylinositol 3-kinase/Akt and mitogen-activated protein kinase signaling pathways in LPS-stimulated BV2 murine microglial cells .

Molecular Mechanism

At the molecular level, Purpurogallin exerts its effects through various mechanisms. It inhibits the activation of TLR1/TLR2, a key pathway in the immune response . It also inhibits the methylation of 2-hydroxy and 4-hydroxyestradiol by catechol-O-methyltransferase .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Purpurogallin are limited, it has been observed that the compound exhibits sustained activity over time. For instance, in studies with BV2 murine microglial cells, Purpurogallin showed sustained anti-inflammatory effects over a period of 75-120 minutes .

Dosage Effects in Animal Models

In animal models, Purpurogallin has been shown to exert its neuroinflammation effect through the dual effect of inhibiting IL-6 and TNF-α mRNA expression and reducing HMGB1 protein and mRNA expression . The effects were observed to be dose-dependent, with increased effects observed at higher dosages .

Metabolic Pathways

Purpurogallin is involved in several metabolic pathways. It has been shown to inhibit the activity of xanthine oxidase, a key enzyme in purine metabolism . It also affects the methylation of 2-hydroxy and 4-hydroxyestradiol, a process mediated by catechol-O-methyltransferase .

特性

IUPAC Name |

2,3,4,5-tetrahydroxybenzo[7]annulen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c12-6-3-1-2-5-4-7(13)10(15)11(16)8(5)9(6)14/h1-4,13,15-16H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGFFVCWBZVLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205436 | |

| Record name | Purpurogallin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569-77-7 | |

| Record name | Purpurogallin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purpurogallin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purpurogallin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PURPUROGALLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3Z7U4N28P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine](/img/structure/B1683879.png)

![Benzamide, N-[5-[[7-[(2S)-2-hydroxy-3-(1-piperidinyl)propoxy]-6-methoxy-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B1683882.png)